molecular formula C18H19NO2S B11171165 3,4-dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone

Cat. No.: B11171165
M. Wt: 313.4 g/mol
InChI Key: ORZIOOIMOACKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives. This reaction typically involves the cyclization of β-phenylethylamines with acid chlorides in the presence of a Lewis acid such as aluminum chloride .

Another method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a β-phenylethylamine in the presence of an acid catalyst to form the isoquinoline ring . These reactions are often carried out under reflux conditions with solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone is unique due to its specific structural features, such as the methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxy-4-methylsulfanylphenyl)methanone

InChI

InChI=1S/C18H19NO2S/c1-21-17-11-15(22-2)7-8-16(17)18(20)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,9-10,12H2,1-2H3

InChI Key

ORZIOOIMOACKMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.